molecular formula C6H6N4O3 B1601169 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide CAS No. 73403-52-8

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

Cat. No. B1601169
CAS RN: 73403-52-8
M. Wt: 182.14 g/mol
InChI Key: VMRQDHNGCIPVSM-UHFFFAOYSA-N
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Description

“6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide” is a chemical compound . It is also known as “6-OXO-1,6-DIHYDRO-PYRAZINE-2,3-DICARBOXYLIC ACID DIAMIDE” with the CAS No. 73403-52-8 . The molecular weight of this compound is 182.13684 and the molecular formula is C6H6N4O3 .


Synthesis Analysis

A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized . The synthesis process involved the creation of a series of pyrimidine dicarboxamides .


Molecular Structure Analysis

The molecular structure of “6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide” is represented by the formula C6H6N4O3 . This indicates that the compound consists of 6 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

One area of application involves the synthesis and characterization of complex compounds. For example, oxidovanadium(IV) complexes with derivatives of pyrazine have been synthesized, showcasing the utility of pyrazine derivatives in creating complexes that could have implications for understanding biological processes and designing new materials (Koleša-Dobravc et al., 2014). These complexes exhibit different behaviors in solid state and aqueous solutions, indicating their potential versatility in various applications.

Heterocyclic Synthesis

Another application is in the field of heterocyclic chemistry, where the compound serves as a precursor or component in the synthesis of pyrazines, piperazinones, and quinoxalines (Aparicio et al., 2006). These heterocyclic compounds have a wide range of applications, from pharmaceuticals to materials science, due to their diverse functional properties.

Antiviral Research

In the biomedical field, derivatives of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide, such as T-705, have been investigated for their antiviral properties. T-705, also known as Favipiravir, has shown potent inhibitory activity against influenza viruses, suggesting its utility as a novel antiviral agent (Furuta et al., 2002).

Antimycobacterial and Antifungal Activity

Compounds synthesized from pyrazinamide derivatives have been evaluated for their antimycobacterial and antifungal activities. Notably, certain chlorinated N-phenylpyrazine-2-carboxamides demonstrated significant activity against Mycobacterium tuberculosis and fungal strains, illustrating the potential of these compounds in developing new antimicrobial agents (Doležal et al., 2010).

Enzyme Inhibition

The potential for pyrazinamide condensed tetrahydropyrimidines to act as enzyme inhibitors has been explored, with certain compounds exhibiting acetylcholinesterase and butylcholinesterase inhibitory activity. This suggests applications in the treatment of neurodegenerative diseases where enzyme dysfunction plays a key role (Elumalai et al., 2014).

properties

IUPAC Name

6-oxo-1H-pyrazine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRQDHNGCIPVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504551
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

CAS RN

73403-52-8
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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